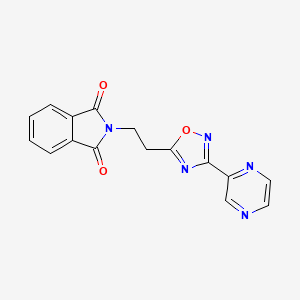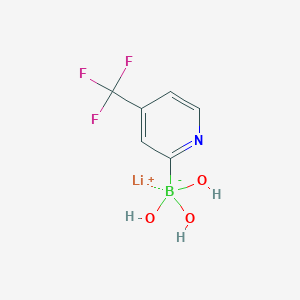![molecular formula C22H21ClN4O5S2 B2371167 N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride CAS No. 1321664-93-0](/img/structure/B2371167.png)
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride is a complex organic compound that features a benzothiophene core, a nitro group, and a dioxolobenzothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.
Attachment of the Dioxolobenzothiazole Moiety: This may involve condensation reactions with appropriate benzothiazole derivatives.
Formation of the Carboxamide Group: Amide bond formation through reactions with carboxylic acids or their derivatives.
Quaternization to Form the Hydrochloride Salt: Treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the benzothiophene core.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Research:
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Materials Science:
Chemical Industry: Used as a precursor or intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores.
Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.
Benzothiazole Derivatives: Compounds with benzothiazole moieties.
Uniqueness
The uniqueness of N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride lies in its combination of structural features, which may confer unique chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S2.ClH/c1-24(2)6-3-7-25(22-23-15-10-16-17(31-12-30-16)11-19(15)33-22)21(27)20-9-13-8-14(26(28)29)4-5-18(13)32-20;/h4-5,8-11H,3,6-7,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAQXMOLJYGEHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B2371091.png)
![ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2371094.png)
![[(E)-3-thienylmethyleneamino]thiourea](/img/structure/B2371095.png)
![N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2371096.png)
![1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2371097.png)



![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2371103.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2371105.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2371107.png)
